3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole
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Overview
Description
3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining imidazo[1,2-b]pyridazine, piperidine, and benzoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multi-step reactionsCommon reagents used in these steps include ethyl 2-chloro-3-oxobutanoate and various halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to strong oxidizing agents under controlled temperatures.
Reduction: Reducing agents in an inert atmosphere to prevent unwanted side reactions.
Substitution: Appropriate solvents and catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Benzo[d]imidazo[2,1-b]thiazole: Investigated for its antimycobacterial activity.
Imidazo[1,2-a]pyridinium derivatives: Studied for their broad range of biological activities .
Uniqueness
3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole stands out due to its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C21H25N5O3/c1-14-12-26-18(22-14)6-7-19(23-26)28-13-15-8-10-25(11-9-15)21(27)20-16-4-2-3-5-17(16)24-29-20/h6-7,12,15H,2-5,8-11,13H2,1H3 |
InChI Key |
BDHBPEMXDATDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C5CCCCC5=NO4 |
Origin of Product |
United States |
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